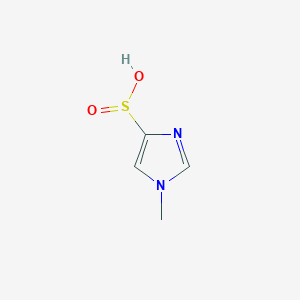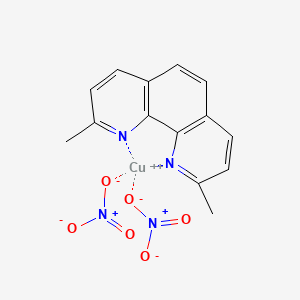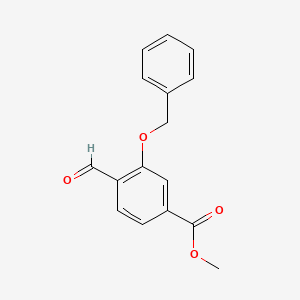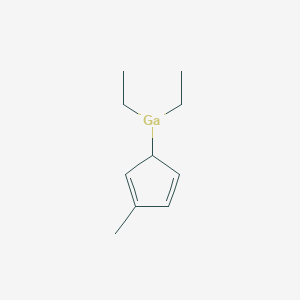
Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium is a chemical compound with the molecular formula C10H20Ga It is a gallium-containing organometallic compound, which means it has both organic (carbon-containing) and metallic (gallium) components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium typically involves the reaction of gallium trichloride with diethyl(3-methylcyclopenta-2,4-dien-1-yl)lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent control of the inert atmosphere to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides or other gallium-containing species.
Reduction: It can be reduced to form lower oxidation state gallium compounds.
Substitution: The diethyl groups can be substituted with other organic groups or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions often involve the use of organolithium or Grignard reagents in an inert solvent like THF.
Major Products
Oxidation: Gallium oxides and other oxidized gallium species.
Reduction: Lower oxidation state gallium compounds.
Substitution: Various substituted organogallium compounds depending on the substituents used.
Scientific Research Applications
Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.
Materials Science: The compound is investigated for its potential use in the fabrication of gallium-containing materials, such as semiconductors and thin films.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium involves its interaction with molecular targets through its organometallic framework. The gallium center can coordinate with various ligands, facilitating catalytic processes or forming complexes with other molecules. The specific pathways and molecular targets depend on the type of reaction and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triethylgallium: Another organogallium compound with similar applications in materials science and catalysis.
Diethylgallium chloride: Used as a precursor in the synthesis of other organogallium compounds.
Cyclopentadienylgallium compounds: These compounds have similar structures and are used in similar applications.
Uniqueness
Diethyl(3-methylcyclopenta-2,4-dien-1-yl)gallium is unique due to the presence of the 3-methylcyclopenta-2,4-dien-1-yl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain catalytic processes and materials science applications where other organogallium compounds may not be as effective.
Properties
CAS No. |
140866-03-1 |
|---|---|
Molecular Formula |
C10H17Ga |
Molecular Weight |
206.96 g/mol |
IUPAC Name |
diethyl-(3-methylcyclopenta-2,4-dien-1-yl)gallane |
InChI |
InChI=1S/C6H7.2C2H5.Ga/c1-6-4-2-3-5-6;2*1-2;/h2-5H,1H3;2*1H2,2H3; |
InChI Key |
JDWCDXHIXHUGCD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ga](CC)C1C=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
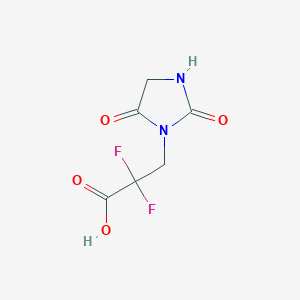
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
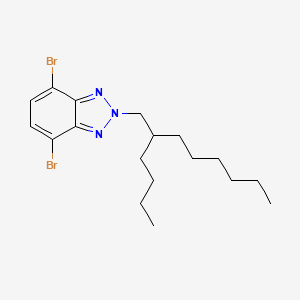
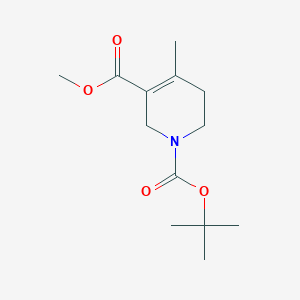

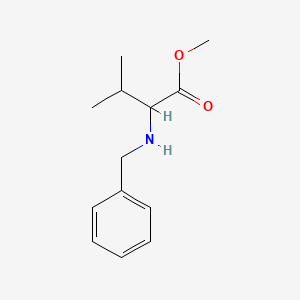
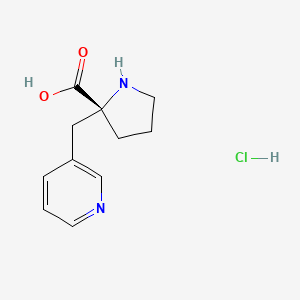
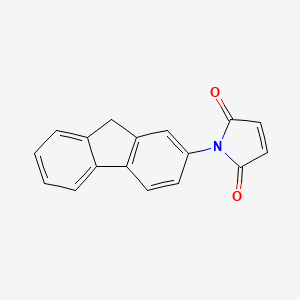
![8-Bromo-3-methyl-1H-pyrrolo[3,2-f]quinolin-2(3H)-one](/img/structure/B13147417.png)
![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
